Thiopyrano[3,2-b]indol-4(5H)-one
Overview
Description
Thiopyrano[3,2-b]indol-4(5H)-one is a heterocyclic compound that features a fused ring system combining a thiopyran and an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiopyrano[3,2-b]indol-4(5H)-one typically involves the cyclization of indole derivatives with thiocarbonyl compounds. One common method includes the reaction of indole-2-carboxylic acids with thiourea under acidic conditions, leading to the formation of the thiopyrano ring . Another approach involves the use of indole-2-carboxamides and sulfur sources like Lawesson’s reagent to induce cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Thiopyrano[3,2-b]indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiopyrano ring to a dihydrothiopyrano form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products
The major products of these reactions include sulfoxides, sulfones, dihydrothiopyrano derivatives, and various substituted indole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism by which thiopyrano[3,2-b]indol-4(5H)-one exerts its effects is not fully understood, but it is believed to involve interactions with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thiopyrano[2,3,4-cd]indoles: These compounds share a similar fused ring system but differ in the position of the thiopyrano ring.
Diindolylmethanes: These compounds feature two indole units and have shown similar biological activities.
Pyrido[2,3-b]indol-4-ones: These compounds have a pyridine ring fused to the indole, offering different chemical properties and biological activities.
Uniqueness
Thiopyrano[3,2-b]indol-4(5H)-one is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness allows for selective interactions with biological targets and the potential for developing novel therapeutic agents .
Properties
IUPAC Name |
5H-thiopyrano[3,2-b]indol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS/c13-9-5-6-14-11-7-3-1-2-4-8(7)12-10(9)11/h1-6,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCSGSMKNCATGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)C=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605456 | |
Record name | Thiopyrano[3,2-b]indol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80605456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61164-51-0 | |
Record name | Thiopyrano[3,2-b]indol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80605456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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